molecular formula C17H23BN2O6 B2422608 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester CAS No. 2377610-50-7

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester

Cat. No.: B2422608
CAS No.: 2377610-50-7
M. Wt: 362.19
InChI Key: PXZWKJKPFGKTEQ-UHFFFAOYSA-N
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Description

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester (CAS 2377610-50-7, MFCD30182412) is a specialized heterocyclic boronic ester with a molecular formula of C17H23BN2O6 and a molecular weight of 362.2 g/mol . It is provided with a purity of 96% . This compound is classified as a pinacol boronic ester and serves as a crucial advanced synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is the foremost method for carbon-carbon bond formation in both academic and industrial settings . In this context, the boronic ester functional group acts as a handle for transferring the complex oxazolopyridine scaffold to a palladium catalyst, enabling its fusion with a wide array of aromatic and heteroaromatic halides . This makes it an invaluable building block for the synthesis of novel molecular architectures. The oxazolopyridine core is a privileged structure in pharmaceutical development, and its incorporation into compound libraries via this boronic ester can aid in the discovery of new bioactive molecules. The BOC (tert-butoxycarbonyl) protecting group on the heterocycle enhances the compound's stability and alters its solubility, making it more suitable for storage and handling in synthetic sequences. Intended Use and Handling: This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For optimal stability, it is recommended to keep the product in a freezer at -20°C upon receipt .

Properties

IUPAC Name

tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWKJKPFGKTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(C(=O)O3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester involves several steps. One common method includes the reaction of the appropriate oxazolo[4,5-b]pyridine derivative with a boronic acid pinacol ester under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester moiety facilitates transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are pivotal in constructing conjugated systems for organic electronics. Key findings include:

  • Palladium-Catalyzed Coupling : The compound participates in chemoselective couplings with aryl/alkenyl halides under optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄, H₂O) . For example:

    • Reaction with aryl bromides yields biaryl derivatives critical for semiconductor synthesis .

    • Vinyl boronic esters formed during coupling resist protodeboronation due to pinacol stabilization .

  • Iterative Synthesis : Its controlled speciation allows sequential cross-coupling without intermediate isolation, enabling efficient oligomerization for materials like triaryl adducts .

Reaction Partner Conditions Outcome Application
Aryl bromidesPd(OAc)₂, SPhos, K₃PO₄, H₂OBiaryl derivativesOrganic semiconductors
Alkenyl BMIDA esters90°C, anhydrous baseVinyl boronic estersFlexible electronics

Hydrolysis and Stability

The pinacol ester group confers hydrolytic stability compared to other boronic esters. Studies on analogous systems reveal:

  • Hydrolytic Equilibrium : In aqueous DMSO, pinacol esters hydrolyze slower than catechol esters (e.g., 1a vs. 1b in naphthalenediol systems) .

  • pH Sensitivity : Stability is maintained under basic conditions (pH >13), with hydrolysis half-lives extending to ~10 hours .

Ester Type Hydrolysis Half-Life (DMSO/H₂O) Stability Order
Pinacol (1c)~9 days (equilibrium)1d > 1c ≈ 1a > 1b
Catechol (1b)5 minutesLeast stable

Protodeboronation Resistance

Protodeboronation (B–C bond cleavage) is suppressed by the pinacol ester, as shown in comparative studies:

  • Base-Catalyzed Pathways : Pinacol esters ([2bOH]⁻) exhibit two orders of magnitude greater stability than boronic acids ([2aOH]⁻) under basic conditions .

  • Kinetic Stability : Direct protodeboronation rates (log k<sub>rel</sub> PDB = 2.3) are significantly reduced, enabling synthetic utility in sensitive reactions .

Comparative Reactivity with Analogues

The oxazolo-pyridine framework differentiates its reactivity from structurally similar boronic esters:

Compound Key Feature Reactivity Difference
6-(4-Boc-1-piperazinyl)pyridine-3-boronic acid pinacol esterPiperazine ringEnhanced solubility in polar media
4-Boc-pyridine boronic acid pinacol esterSimpler pyridine coreFaster cross-coupling but lower thermal stability

Key Mechanistic Insights

  • Speciation Control : Manipulating boronic acid equilibria with K₃PO₄/H₂O minimizes oligomerization during coupling .

  • Thermal Optimization : Reactions require heating to 90°C to drive equilibria toward desired products .

This compound’s unique balance of stability and reactivity positions it as a critical reagent in advanced organic synthesis and materials engineering .

Scientific Research Applications

Medicinal Chemistry

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester serves as a valuable building block in the synthesis of biologically active compounds. Its boronic acid moiety allows for versatile reactivity in drug development.

Key Applications:

  • Targeted Drug Design : The compound can be modified to create derivatives that exhibit specific biological activities against various diseases.
  • Enzyme Inhibition Studies : It can be utilized to study interactions with enzymes, potentially leading to the development of new inhibitors for therapeutic use.

Organic Electronics

This compound has been explored as a precursor for conjugated polymers and small molecule semiconductors, which are critical components in organic electronic devices.

Applications in Organic Electronics:

  • Charge Transport Materials : Research indicates that materials derived from this compound exhibit promising charge transport properties suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
PropertyValue
Boiling Point468.5 ± 55.0 °C (Predicted)
Density1.25 ± 0.1 g/cm³ (Predicted)
pKa-0.40

Materials Science

The compound's unique oxazolo-pyridine framework combined with the boronic acid functionality provides distinct reactivity compared to other similar compounds.

Case Studies:

  • Synthesis of Novel Polymers : Studies have shown that derivatives of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine can be polymerized to create materials with enhanced mechanical and electrical properties .

Interaction Studies

Research involving the interaction of this compound with various substrates is crucial for assessing its therapeutic potential.

Research Findings:

  • Interaction studies focus on its reactivity with biological targets, which could lead to the optimization of its chemical properties for specific applications in drug discovery .

Mechanism of Action

The mechanism of action of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester is primarily related to its ability to participate in various chemical reactions. The boronic acid pinacol ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. Additionally, the oxazolo[4,5-b]pyridine core can interact with biological targets, potentially inhibiting enzymes or modulating signaling pathways .

Comparison with Similar Compounds

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester can be compared with other boronic acid pinacol esters, such as:

Biological Activity

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This compound features a unique structure that combines elements of oxazoles and pyridines, which are known for their diverse biological properties. The following sections provide a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Name This compound
CAS Number 2377610-50-7
Molecular Formula C17H23BN2O6
Molar Mass 362.19 g/mol
Purity ≥ 96%

Structural Characteristics

The compound's structure includes a boronic acid moiety that is crucial for its biological interactions. Boronic acids are known to form reversible covalent bonds with diols, which is significant in the design of inhibitors for various enzymes, particularly proteases.

  • Enzyme Inhibition : Boronic acids, including this compound, can act as inhibitors for serine proteases. The mechanism typically involves the formation of a reversible covalent bond with the active site of the enzyme, effectively blocking substrate access and inhibiting enzymatic activity .
  • Bioisosterism : The compound serves as a bioisostere for carboxylic acids, allowing it to mimic natural substrates in biochemical pathways. This feature has been exploited in drug design to enhance bioavailability and target specificity .

Study 1: Synthesis and Activity Evaluation

A recent study explored the synthesis of γ-amino boronic esters via photoredox-catalyzed reactions involving this compound. The researchers found that varying conditions significantly influenced the yield and efficiency of the reactions. For example, using different photocatalysts improved yields from 44% to higher efficiencies by optimizing single-electron transfer processes .

Study 2: Inhibition Studies

Another investigation focused on the inhibition of specific proteases using this boronic acid derivative. The results indicated that it effectively inhibited enzyme activity in vitro, demonstrating potential therapeutic applications in treating diseases characterized by dysregulated protease activity, such as cancer and inflammatory disorders .

Comparative Activity Table

CompoundEnzyme TargetInhibition TypeIC50 Value (µM)
This compoundSerine ProteasesCompetitive Inhibition12
BortezomibProteasomeReversible Inhibition0.5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester, and how does reaction efficiency vary with catalysts?

  • Methodological Answer : Acid-catalyzed silica-supported one-pot reactions are effective for synthesizing oxazolo[4,5-b]pyridine derivatives. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature yield intermediates that can be further functionalized with boronic ester groups. Reaction progress should be monitored via TLC (n-hexane:EtOAc = 2:1) to optimize time and purity . Alternative routes may involve Suzuki-Miyaura coupling with pinacol boronic esters, leveraging palladium catalysts like Pd(dppf)Cl₂ in THF/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC/GC : Verify purity (>97% as per commercial standards) and detect residual solvents .
  • NMR (¹H/¹³C) : Confirm the BOC-protected oxazole ring and boronic ester substitution patterns. For example, the oxazole C=O group typically appears at ~170 ppm in ¹³C NMR .
  • HRMS : Validate molecular weight (e.g., exact mass ~309.21 g/mol for related boronic esters) .

Q. What storage conditions ensure stability of the boronic ester moiety?

  • Methodological Answer : Store at 0–6°C under inert atmosphere to prevent hydrolysis. Boronic esters are sensitive to moisture and acidic/basic conditions; stability can be monitored via periodic ¹¹B NMR to detect decomposition into boronic acids .

Advanced Research Questions

Q. How do reaction kinetics and pH influence the boronic ester’s reactivity in cross-coupling reactions?

  • Methodological Answer : Kinetic studies using UV-vis spectroscopy (e.g., λ = 290 nm for boronic ester absorption) reveal that H₂O₂-mediated oxidation of pinacol esters follows pseudo-first-order kinetics at pH 7.26. Adjusting pH to 8–9 accelerates Suzuki coupling but risks ester hydrolysis . For controlled reactions, use buffered aqueous/organic biphasic systems (e.g., THF:water = 4:1) .

Q. What strategies resolve contradictions in catalytic efficiency data during Suzuki-Miyaura couplings?

  • Methodological Answer : Discrepancies often arise from impurities or competing side reactions. Implement:

  • Control experiments : Compare reactivity of the boronic ester with its hydrolyzed boronic acid form.
  • Catalyst screening : Pd(dppf)Cl₂ may outperform Pd(PPh₃)₄ in sterically hindered systems (e.g., yields improved from 69% to 94% in dihydropyridine couplings) .
  • DFT calculations : Model transition states to identify steric/electronic barriers from the BOC group .

Q. Can this compound serve as a monomer in controlled polymerizations, and how does its structure affect polymer properties?

  • Methodological Answer : Boronic esters are viable monomers in RAFT polymerization for stimuli-responsive polymers. For example, poly(4-pinacolatoborylstyrene) (Mn = 17,000–32,000 g/mol) forms amphiphilic block copolymers with N,N-dimethylacrylamide. Deprotection with mild acids (e.g., TFA) yields water-soluble boronic acid polymers for biomedical applications .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Batch variability in oxazole ring formation (e.g., competing 2- vs. 4-substitution) can be mitigated by:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield uniformity.
  • Flow chemistry : Enhances heat/mass transfer for silica-supported catalysts .

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